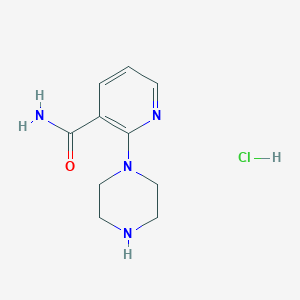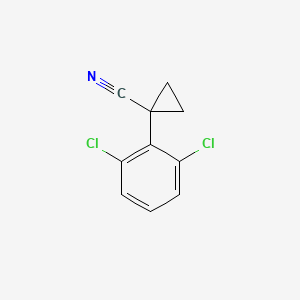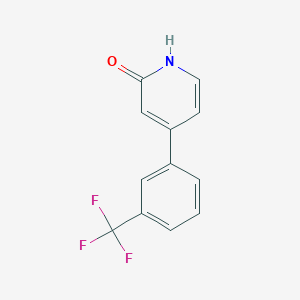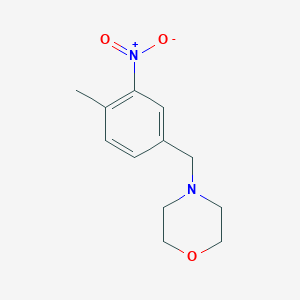
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a trifluoromethyl group and a carbonyl chloride group attached to a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The reaction is usually performed at low temperatures to control the rate of reaction and to ensure the formation of the desired product.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and to increase the yield of the product. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The pyrazole ring can undergo oxidation reactions to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide.
Common reagents and conditions used in these reactions include anhydrous solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the nature of the nucleophile or reducing/oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a building block for the synthesis of bioactive molecules.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride can be compared with other similar compounds such as:
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group, which affects its reactivity and applications.
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-methyl ester: This compound has a methyl ester group, which makes it less reactive compared to the carbonyl chloride derivative.
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-amine: This compound has an amine group, which can participate in different types of chemical reactions compared to the carbonyl chloride derivative.
The uniqueness of this compound lies in its high reactivity due to the presence of the carbonyl chloride group, making it a valuable intermediate in various chemical syntheses.
Eigenschaften
Molekularformel |
C8H8ClF3N2O |
|---|---|
Molekulargewicht |
240.61 g/mol |
IUPAC-Name |
2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C8H8ClF3N2O/c1-4(2)14-5(7(9)15)3-6(13-14)8(10,11)12/h3-4H,1-2H3 |
InChI-Schlüssel |
CCHBZOCCLBFJLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CC(=N1)C(F)(F)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















